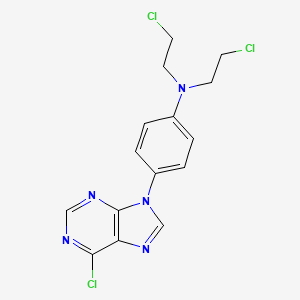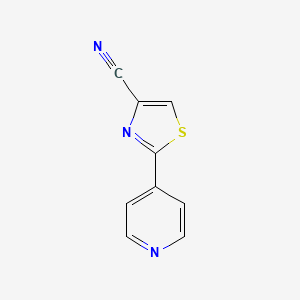
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-: is a compound belonging to the class of nitrosoureas, which are known for their significant biological activities, particularly in the field of cancer treatment. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a p-tolyl group attached to the urea backbone. Nitrosoureas are widely studied for their potential as chemotherapeutic agents due to their ability to alkylate DNA and inhibit cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- typically involves the reaction of 1-(2-chloroethyl)-3-p-tolylurea with nitrosating agents such as dinitrogen trioxide (N2O3) under cold conditions (0°C to -10°C) . The reaction proceeds through the formation of an intermediate nitrosourea, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitroso group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitroso group can be reduced to an amine group under appropriate conditions.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is used as a precursor for the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its interactions with biomolecules such as DNA and proteins. Its ability to form covalent bonds with nucleophilic sites in DNA makes it a useful tool for studying DNA damage and repair mechanisms.
Medicine: The primary application of this compound in medicine is in cancer treatment. Nitrosoureas, including urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl-, are used as chemotherapeutic agents due to their ability to cross the blood-brain barrier and target brain tumors .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- involves the release of nitric oxide (NO) and the formation of DNA adducts . The compound undergoes decomposition to generate reactive intermediates that alkylate DNA, leading to the formation of cross-links and strand breaks. This results in the inhibition of DNA replication and cell division, ultimately causing cell death. The release of NO also contributes to its cytotoxic effects by inducing oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Carmustine (BCNU): Another nitrosourea used in cancer treatment, known for its ability to cross the blood-brain barrier.
Lomustine (CCNU): Similar to carmustine, used for treating brain tumors and Hodgkin’s lymphoma.
Fotemustine: A nitrosourea with a similar mechanism of action, used in the treatment of malignant melanoma and brain metastases.
Uniqueness: Urea, 1-(2-chloroethyl)-1-nitroso-3-p-tolyl- is unique due to the presence of the p-tolyl group, which may influence its reactivity and biological activity. The specific combination of functional groups in this compound provides distinct chemical properties and potential therapeutic benefits compared to other nitrosoureas .
Properties
CAS No. |
14009-34-8 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-methylphenyl)-1-nitrosourea |
InChI |
InChI=1S/C10H12ClN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
InChI Key |
ASFTZROWZQVWMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


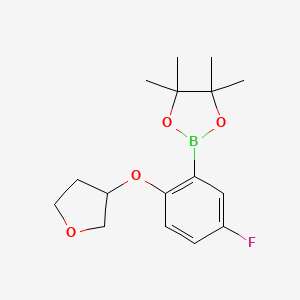
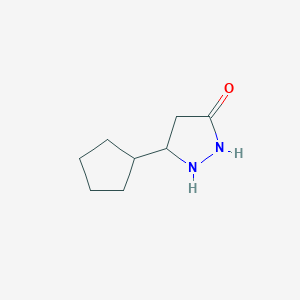

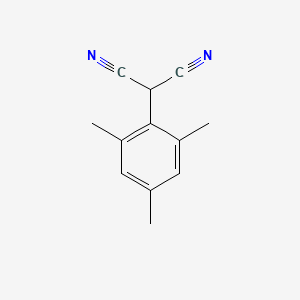
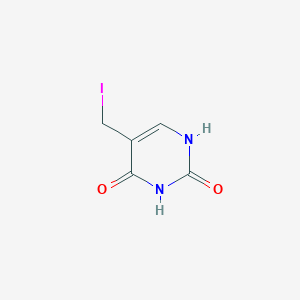


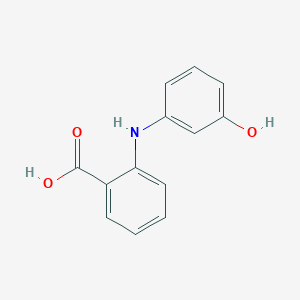
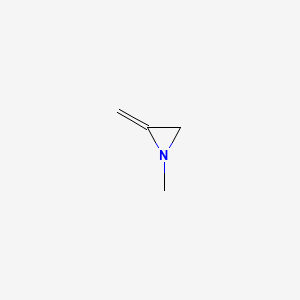
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
